Fsi-TN42 (CAS 2445840-25-3), also known as N42, is a highly selective, orally bioavailable, and irreversible small-molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) [1]. In metabolic and pharmacological research, ALDH1A1 is a critical enzyme responsible for retinoic acid (RA) biosynthesis, a pathway heavily implicated in weight regulation and energy metabolism. For procurement professionals and lead scientists, Fsi-TN42 represents a specialized chemical tool characterized by its nanomolar potency (IC50 = 23 nM) and exceptional isoform selectivity [1]. Unlike broad-spectrum inhibitors, Fsi-TN42 is specifically engineered to isolate ALDH1A1-dependent pathways in vivo, making it an essential baseline material for developing targeted obesity interventions and studying retinoid metabolism without off-target systemic toxicity.
Supports studies requiring ALDH1A1-specific pathway modulation without ALDH1A2 interference.
Reported oral bioavailability enables chronic in vivo metabolic disease modeling.
Demonstrated in vivo response in weight-gain and adiposity endpoints within murine high-fat diet contexts.
Substituting Fsi-TN42 with generic or broad-spectrum ALDH inhibitors, such as the widely used benchmark WIN 18,446, introduces severe confounding variables in preclinical models [1]. WIN 18,446 functions as a pan-ALDH1A inhibitor that also cross-reacts with ALDH2. This lack of selectivity leads to profound off-target effects, including the complete suppression of spermatogenesis (causing reversible male infertility due to ALDH1A2 inhibition), hepatic lipidosis, and disulfiram-like reactions [2]. In contrast, Fsi-TN42's structural bulk and conformational restriction prevent it from fitting into the smaller substrate binding pocket of ALDH1A2 [2]. Procuring Fsi-TN42 is therefore critical for studies requiring the targeted suppression of diet-induced obesity without triggering the reproductive and hepatic toxicities inherent to non-selective in-class alternatives [1].
Fsi-TN42 demonstrates profound selectivity for ALDH1A1 over closely related isoforms, a critical procurement metric for isolating specific metabolic pathways. In direct enzymatic assays, Fsi-TN42 exhibits an IC50 of 23 nM against ALDH1A1, compared to an IC50 of approximately 18 µM for ALDH1A2 [1]. This 800-fold quantitative difference ensures that ALDH1A2-dependent processes, such as spermatogenesis, remain functionally intact during in vivo administration.
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | 23 nM (ALDH1A1) |
| Comparator Or Baseline | ~18 µM (ALDH1A2) |
| Quantified Difference | 800-fold selectivity for ALDH1A1 over ALDH1A2 |
| Conditions | In vitro purified recombinant enzyme assay |
This extreme selectivity allows researchers to study ALDH1A1-mediated metabolic regulation without the confounding reproductive toxicity caused by ALDH1A2 inhibition.
When compared to the pan-ALDH1A inhibitor WIN 18,446, Fsi-TN42 provides a vastly superior safety profile in diet-induced obesity models [1]. Male C57BL/6J mice treated with WIN 18,446 exhibit increased hepatic lipidosis and a complete depletion of mature spermatocytes. Conversely, mice receiving Fsi-TN42 under identical dosing regimens maintain normal testicular histology, unaffected male fertility, and show no signs of hepatic lipidosis [1].
| Evidence Dimension | Off-target in vivo toxicity |
| Target Compound Data | Normal spermatogenesis and no hepatic lipidosis |
| Comparator Or Baseline | WIN 18,446 (causes complete spermatocyte depletion and increased hepatic lipidosis) |
| Quantified Difference | Complete elimination of reproductive and hepatic adverse events |
| Conditions | C57BL/6J male mice fed a high-fat diet + inhibitor for 5-8 weeks |
Procuring Fsi-TN42 prevents the loss of valuable animal cohorts to drug-induced liver or testicular damage, ensuring the reproducibility of long-term metabolic studies.
Fsi-TN42 actively drives weight loss through targeted fat mass reduction rather than lean mass depletion or appetite suppression [1]. In high-fat diet-induced obesity models, oral administration of Fsi-TN42 significantly accelerates weight loss and reduces visceral adiposity compared to a moderate fat diet alone. Unlike systemic metabolic disruptors, Fsi-TN42 achieves this without altering food intake or overall activity levels, instead promoting the preferential postprandial utilization of fat [1].
| Evidence Dimension | Body composition and weight loss mechanism |
| Target Compound Data | Accelerated weight loss via specific fat mass reduction |
| Comparator Or Baseline | Moderate fat diet alone (baseline weight loss trajectory) |
| Quantified Difference | Significant reduction in fat mass with preservation of lean mass and normal food intake |
| Conditions | Diet-induced obese mice treated with 1 g/kg diet Fsi-TN42 for 8 weeks |
This specific mechanism of action makes Fsi-TN42 the optimal procurement choice for developing targeted anti-obesity therapeutics that do not rely on appetite suppression.
Because Fsi-TN42 specifically inhibits ALDH1A1 without affecting food intake or lean mass [1], it is the premier chemical tool for isolating the role of retinoic acid in lipid metabolism. It is highly recommended for procurement in preclinical obesity studies where the goal is to induce fat mass reduction through enhanced postprandial fat utilization.
Given its 800-fold selectivity over ALDH1A2 [1], Fsi-TN42 serves as an ideal negative control when benchmarking the reproductive toxicity of novel pan-ALDH inhibitors. Researchers can use it to definitively separate ALDH1A1-driven metabolic effects from ALDH1A2-driven spermatogenesis suppression.
In biochemical assays evaluating the aldehyde dehydrogenase family, Fsi-TN42 is utilized as a highly specific reference standard [1]. Its nanomolar potency and irreversible binding mechanism make it indispensable for calibrating ALDH1A1 activity assays and validating the selectivity of next-generation ALDH inhibitors.